

In Vivo Anti-Tumor Activity of DC-5163: A Technical Guide

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Compound of Interest

Compound Name: DC-5163

Cat. No.: B2804112

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This technical guide provides a comprehensive overview of the in vivo anti-tumor activity of **DC-5163**, a novel small-molecule inhibitor of glyceraldehyde-3-phosphate dehydrogenase (GAPDH). The data and methodologies presented herein are compiled from preclinical studies to support further research and development of this promising anti-cancer agent.

Core Mechanism of Action

DC-5163 exerts its anti-tumor effects by targeting a key enzyme in cellular metabolism, GAPDH.^{[1][2][3]} As a potent GAPDH inhibitor, **DC-5163** disrupts the glycolytic pathway in cancer cells.^{[1][4]} This inhibition leads to a reduction in aerobic glycolysis and a subsequent depletion of the energy supply (ATP) within the tumor cells. The downstream consequences of this metabolic disruption include the inhibition of cell proliferation, cell cycle arrest at the G0/G1 phase, and the induction of apoptosis. Notably, **DC-5163** has been shown to be effective in various cancer cell lines, including those of breast, colon, and lung cancer, while normal cells exhibit a higher tolerance to the inhibitor.

In Vivo Efficacy in a Breast Cancer Xenograft Model

Preclinical evaluation of **DC-5163** in a breast cancer xenograft mouse model demonstrated significant anti-tumor activity. Treatment with **DC-5163** led to a marked suppression of tumor growth without inducing evident systemic toxicity.

Table 1: In Vivo Anti-Tumor Efficacy of **DC-5163** in MDA-MB-231 Xenograft Model

Parameter	Control Group (DMSO)	DC-5163 Treatment Group (80 mg/kg)	P-value
Tumor Volume	Significantly larger	Significantly reduced	< 0.01
Tumor Weight	Significantly heavier	Significantly reduced	< 0.001

Data derived from a 28-day study in a breast cancer xenograft mouse model.

Table 2: Biomarker Analysis in Tumor Tissues

Biomarker	Observation in DC-5163 Treated Group	Implication
GLUT1	Decreased expression	Inhibition of glucose uptake
Ki67	Reduced expression	Inhibition of cancer cell proliferation
TUNEL Assay	Increased apoptotic cell population	Induction of apoptosis

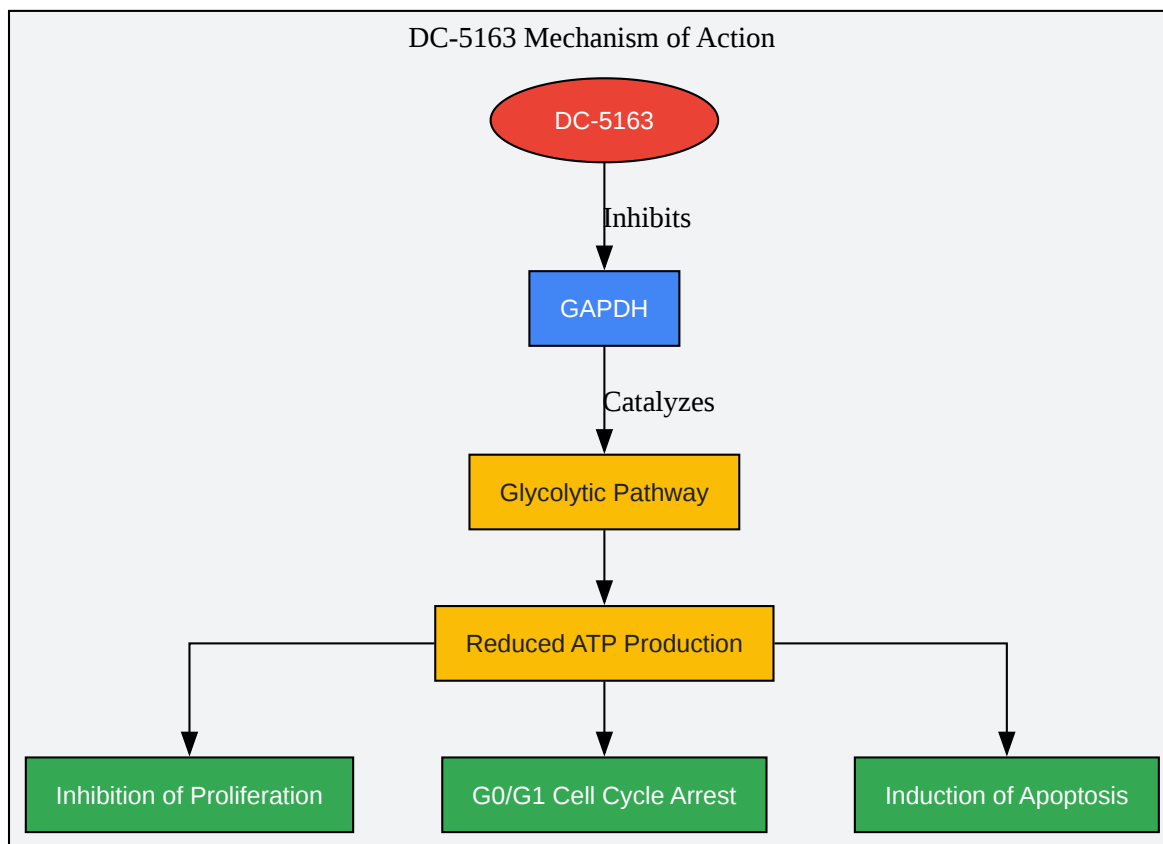
Immunohistochemistry and TUNEL assay results from the xenograft model.

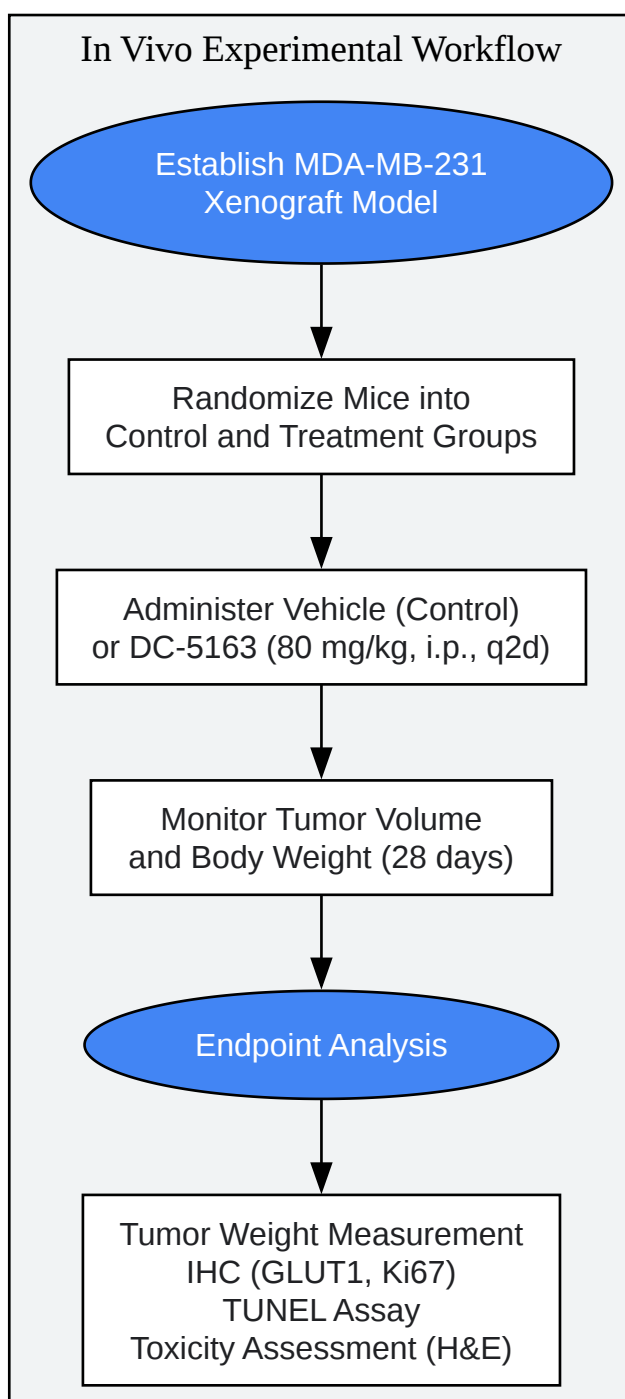
Experimental Protocols

- Animal Model: A breast cancer xenograft model was established using MDA-MB-231 human breast cancer cells.
- Treatment Groups:
 - Control Group: Administered a vehicle solution of DMSO/PEG300/saline (5/25/70, v/v/v).
 - Treatment Group: Received intraperitoneal injections of **DC-5163** at a dosage of 80 mg/kg.
- Dosing Regimen: Injections were administered every two days for a total of 28 days.

- Monitoring:
 - Tumor volume and body weight were monitored every two days.
 - Tumor volumes were calculated using standard methods.
- Endpoint Analysis:
 - At the end of the study, tumors were excised and weighed.
 - Tumor tissues were subjected to immunohistochemistry for GLUT1 and Ki67 expression and TUNEL assay for apoptosis detection.
 - Vital organs were collected for H&E staining to assess systemic toxicity.
- PET/CT Scans: Micro-PET/CT scans were utilized to non-invasively monitor the therapeutic efficacy of **DC-5163**.
- Radiotracers:
 - ^{18}F -FDG: To assess the level of glycolysis in the tumors.
 - ^{18}F -FLT: To monitor tumor proliferation.
- Results: A notable reduction in tumor uptake of both ^{18}F -FDG and ^{18}F -FLT was observed in the **DC-5163** treatment group compared to the control group, confirming the inhibition of glycolysis and proliferation.

Visualized Signaling Pathway and Experimental Workflow





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